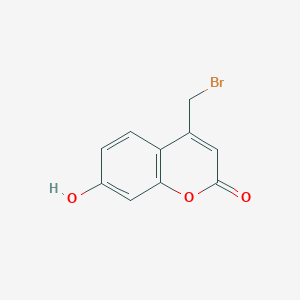

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

描述

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its bromomethyl group at the 4-position and a hydroxyl group at the 7-position on the chromen-2-one backbone. Coumarins are widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. For this compound, the starting materials are 7-hydroxy-4-methylcoumarin and bromine. The bromination of 7-hydroxy-4-methylcoumarin in the presence of a brominating agent like N-bromosuccinimide (NBS) yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Electrochemical Reduction

The compound undergoes reductive cleavage of the carbon–bromine bond at carbon cathodes in dimethylformamide (DMF). Cyclic voltammetry reveals two irreversible peaks:

- First peak (−0.22 V): Cleavage of the C–Br bond, generating a methyl radical.

- Second peak (−1.20 V): Reduction of products like 7-methoxy-4-methyl-2H-chromen-2-one .

Mechanism :

- One-electron transfer forms a radical anion (C–Br bond cleavage).

- Radical intermediates either abstract hydrogen from the solvent (e.g., DMF) or dimerize .

Product Distribution (from bulk electrolysis at −0.40 V):

| Substrate | Product 1 (Yield) | Product 2 (Yield) | Coulometric n Value |

|---|---|---|---|

| 4-(Bromomethyl)-7-methyl | 19–25% (3) | 70–81% (5) | ~1.0 |

| 4-(Bromomethyl)-7-methoxy | 21–24% (4) | 72–78% (6) | ~1.0 |

Products:

- 3 : 4,7-Dimethyl-2H-chromen-2-one

- 5 : 4,4′-Ethane-1,2-diyl-bis(7-methyl-2H-chromen-2-one)

- 4 : 7-Methoxy-4-methyl-2H-chromen-2-one

- 6 : 4,4′-Ethane-1,2-diyl-bis(7-methoxy-2H-chromen-2-one) .

Nucleophilic Substitution Reactions

The bromomethyl group participates in nucleophilic displacements with heterocyclic thiols or alcohols under basic conditions (e.g., KOH) .

Examples :

- Reaction with 2-hydroxy-1H-imidazole-5-carboxylic acid :

Forms 7-methoxy-4-{[(5-methyl-1H-benzimidazol-2-yl)oxy]methyl}-2H-chromen-2-one (yield: ~80%) . - Reaction with 1,3-benzothiazol-2-ol :

Produces 4-[(1,3-benzothiazol-2-yloxy)methyl]-7-methoxy-2H-chromen-2-one .

General Procedure :

- Heat 0.01 mol substrate with 0.01 mol nucleophile in 10% KOH (5 mL) for 2 hours.

- Acidify with dilute HCl to precipitate the product .

Comparative Reactivity

The bromomethyl group exhibits higher reactivity compared to chloromethyl analogs due to weaker C–Br bonds. Key differences include:

| Property | 4-(Bromomethyl) Derivative | 4-(Chloromethyl) Derivative |

|---|---|---|

| Reduction Potential (V) | −0.22 | −0.35 (estimated) |

| Nucleophilic Displacement | Faster | Slower |

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that coumarin derivatives, including 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study highlighted the compound's ability to inhibit the proliferation of colorectal cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated efficacy against a range of bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Analytical Chemistry Applications

Fluorescent Labeling Agent

this compound is utilized as a fluorescent labeling agent in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). Its ability to form stable derivatives with carboxylic acids makes it particularly useful for the determination of fatty acids and other compounds containing carboxyl groups .

Derivatization Agent

The compound serves as a derivatization agent for various analytes in mass spectrometry. By attaching to target molecules, it enhances their detectability and facilitates quantitative analysis. This application is crucial in pharmacokinetics and metabolomics studies where precise measurement of drug metabolites is required .

Photochemistry Applications

Photodynamic Therapy (PDT)

In photochemistry, this compound has been explored for its potential use in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancerous cells while minimizing damage to surrounding healthy tissues. This application is particularly relevant in treating localized tumors .

Case Studies

作用机制

The mechanism of action of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The compound’s effects on cellular pathways, such as inhibition of enzymes or modulation of receptor activity, are areas of ongoing research .

相似化合物的比较

4-Methyl-7-hydroxy-2H-chromen-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and biological properties.

7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative without the bromomethyl group, used as a starting material for the synthesis of more complex coumarins

Uniqueness: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

生物活性

Overview

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, exhibits a range of biological activities that have attracted attention in medicinal chemistry. This compound features a bromomethyl group at the 4-position and a hydroxyl group at the 7-position of its chromen-2-one backbone, which contributes to its unique reactivity and biological properties. Research has explored its potential as an antimicrobial, anticancer, and antioxidant agent, among other applications.

The compound's chemical structure allows it to participate in various reactions, such as nucleophilic substitution due to its bromomethyl group. This reactivity can lead to the formation of derivatives with diverse biological activities. The hydroxyl group may also engage in hydrogen bonding with biological targets, influencing enzyme activity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 273.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, derivatives of this compound have shown enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research has highlighted the anticancer potential of this coumarin derivative. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across different cell lines, including colorectal cancer (HCT-116) and human embryonic kidney (HEK 293) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 10.08 | 1.87 |

| HEK 293 | 12.50 | 1.50 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antibacterial activity of several coumarin derivatives including this compound against clinical isolates of bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin .

- Anticancer Evaluation : In a comparative study involving various coumarin derivatives, it was found that the compound significantly inhibited the growth of cancer cells with an IC50 value lower than many known anticancer agents . The study emphasizes its potential for development into therapeutic agents for cancer treatment.

- Oxidative Stress Reduction : Another investigation focused on the antioxidant properties revealed that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its role in mitigating oxidative damage .

属性

IUPAC Name |

4-(bromomethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNVWGFZARBVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167241 | |

| Record name | 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-25-0 | |

| Record name | 4-Bromomethyl-7-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOMETHYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6VKC9ZVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。